molecular formula C10H11BrN2O B11411901 (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide

(Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide

Cat. No.: B11411901
M. Wt: 255.11 g/mol
InChI Key: BQOQSYMNYHEDEJ-RAXLEYEMSA-N
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Description

(Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide is an organic compound with a complex structure It is characterized by the presence of a hydrazonoyl bromide group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide typically involves the reaction of 4-methylphenylhydrazine with an appropriate brominated precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide involves its interaction with molecular targets through its hydrazonoyl bromide group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl chloride
  • (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl iodide
  • (Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl fluoride

Uniqueness

(Z)-N-(4-Methylphenyl)-2-oxopropanecarbohydrazonoyl bromide is unique due to its specific bromide group, which imparts distinct reactivity compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it valuable for specific applications where the bromide group’s reactivity is advantageous.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

(1Z)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl bromide

InChI

InChI=1S/C10H11BrN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10-

InChI Key

BQOQSYMNYHEDEJ-RAXLEYEMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)C)\Br

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C)Br

Origin of Product

United States

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